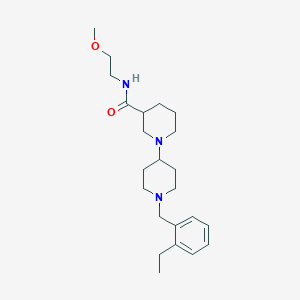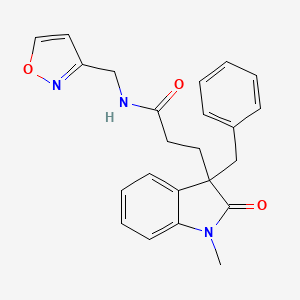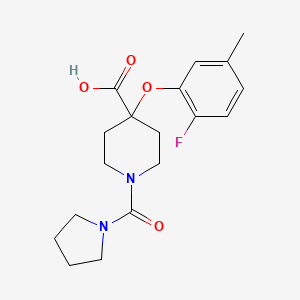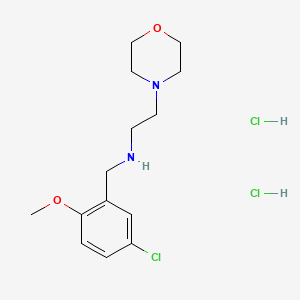
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of thiadiazole derivatives and has been synthesized through various methods.
作用機序
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood. However, studies have shown that the compound exerts its antiproliferative and apoptotic effects on cancer cells by inducing cell cycle arrest and inhibiting the expression of anti-apoptotic proteins. The compound also inhibits the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, the compound has been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has potent antiproliferative and apoptotic effects on cancer cells, as well as anti-inflammatory and neuroprotective effects. In vivo studies have shown that the compound has antitumor activity in animal models of breast cancer and lung cancer. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its potent antiproliferative and apoptotic effects on cancer cells, which make it a promising candidate for cancer therapy. Additionally, the compound has anti-inflammatory and neuroprotective effects, which may have therapeutic applications in the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of the compound and its potential targets in cancer cells and other diseases. Another direction is to optimize the synthesis of the compound to improve its solubility and bioavailability. Additionally, future studies could explore the use of the compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of the compound in humans for the treatment of cancer and other diseases.
合成法
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been reported through various methods. One of the most commonly used methods involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with 2-bromo-1-phenylethanone in the presence of sodium hydride and dimethylformamide, followed by the reaction with sodium azide in the presence of copper(I) iodide to yield the desired compound. Other methods involve the use of different starting materials and reagents, such as 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid and 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid, to obtain the compound.
科学的研究の応用
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that the compound has potent antiproliferative and apoptotic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7OS/c22-12(16-14-18-17-13(23-14)10-6-7-10)11(21-8-15-19-20-21)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBAQMPASKAEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5324427.png)
![1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one](/img/structure/B5324432.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5324433.png)


![4-{(1,3-benzodioxol-5-ylmethyl)[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324472.png)

![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)


![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)